4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide
説明
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-17-4-6-19(7-5-17)30(28,29)25(21(27)24-14-12-22(3)13-15-24)16-20(26)23-10-8-18(2)9-11-23/h4-7,18H,8-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLPEXWPYPBKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-methyl-N-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-N-tosylpiperazine-1-carboxamide , often referred to as compound A , is a synthetic piperazine derivative. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₈H₂₃N₃O₄S
Molecular Weight: 373.45 g/mol
CAS Number: Not specified in the sources.
The structure of compound A features a piperazine core, which is known for its diverse biological activities. The presence of the tosyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Compound A is believed to interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that it may act as a serotonin reuptake inhibitor (SRI), which could contribute to its antidepressant-like effects. Additionally, its interaction with dopamine receptors may play a role in modulating mood and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with compound A:
- Antidepressant Activity: Studies have shown that compound A exhibits significant antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, which is crucial for mood regulation.
- Anxiolytic Properties: The compound also demonstrates anxiolytic effects, potentially through modulation of GABAergic activity, although specific pathways require further investigation.
- Cognitive Enhancement: There is evidence suggesting that compound A may improve cognitive functions, possibly through its dopaminergic activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of compound A:
-
Animal Model Studies:
- In a study involving forced swim tests , compound A significantly reduced immobility time compared to control groups, indicating potential antidepressant properties .
- Another study assessed the anxiolytic effects using the elevated plus maze test , where treated animals exhibited increased time spent in open arms, suggesting reduced anxiety levels .
- In Vitro Studies:
Data Summary Table
| Biological Activity | Effect Observed | Study Type |
|---|---|---|
| Antidepressant | Reduced immobility time | Animal Model (Forced Swim Test) |
| Anxiolytic | Increased open arm time | Animal Model (Elevated Plus Maze) |
| Neuroprotective | Enhanced neuronal survival | In Vitro Studies |
| Serotonin Modulation | Moderate receptor affinity | Binding Affinity Studies |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on their piperazine/piperidine backbones and substituents:
Key Comparative Insights
In contrast, SB-269970-A’s sulfonylphenol group () confers high affinity for 5-HT7 receptors due to its hydrogen-bonding capacity . The 4-methylpiperidinyl moiety in the target compound and SB-269970-A introduces conformational rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to simpler piperazine derivatives (e.g., ’s chlorophenylpiperazine) .
Impact of Electron-Withdrawing Groups :
- ’s nitro group activates aromatic C–H bonds for intermolecular interactions, leading to dense crystal packing and reduced solubility . The target compound’s methyl groups likely favor metabolic stability over nitro-containing analogs but may reduce polar surface area, affecting aqueous solubility.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where N-alkylation of sulfonamides with bromoketones (e.g., 2-bromo-4′-chloroacetophenone) is performed under basic conditions . This contrasts with ’s use of ethyl 2-bromo-2-methylpropanoate for N-alkylation of piperazines .
Therapeutic Potential: The carboxamide group in the target compound may mimic peptide bonds, enabling protease inhibition or protein-protein interaction disruption. This is distinct from ’s carbothioamide, which inhibits bacterial enzymes via metal coordination . Compared to adamantane-based esters in , the target compound lacks the adamantane moiety’s radical scavenging ability but may exhibit improved selectivity due to its piperidine and sulfonamide motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
